![molecular formula C20H14N2O3S B1192190 AZ13581837](/img/new.no-structure.jpg)
AZ13581837
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Overview
Description
AZ13581837 is a selective GPR120 agonist.
Scientific Research Applications
Table 1: Mechanistic Insights of AZ13581837
Parameter | This compound | Comparison Compound |
---|---|---|
Selectivity | Highly selective for GPR120 | Metabolex-36 |
Potency (EC50) | 4.3 nM for mouse GPR120 | 130 nM |
GLP-1 Secretion Induction | Significant in both models | Moderate |
Effect on Insulin Secretion | Enhanced following glucose administration | No effect in GPR120 null mice |
In Vivo Studies
In a study involving lean mice, this compound demonstrated a significant reduction in blood glucose levels following intravenous glucose administration. The compound was administered at a dose of 35 mg/kg, showing a robust effect compared to control groups receiving vehicle treatment .
The study also highlighted that the activation of GPR120 by this compound led to increased insulin secretion, indicating its potential as a therapeutic agent for managing type 2 diabetes.
In Vitro Studies
In vitro experiments using GPR120 overexpressing cells revealed that this compound effectively signaled through multiple pathways, including Gαq and β-arrestin pathways. This signaling was associated with reduced cyclic adenosine monophosphate (cAMP) production, further supporting its role in enhancing insulin secretion .
Clinical Relevance in Diabetes Management
Recent studies have focused on the role of GPR120 agonists like this compound in diabetes management. For instance, a study evaluated the effects of this compound on GLP-1 secretion and glucose tolerance in diabetic mouse models, showing promising results that suggest its potential utility in clinical settings .
Comparative Analysis with Other Agonists
This compound was compared with other GPR120 agonists such as TUG-891 and Metabolex-36. The comparative analysis indicated that this compound had superior potency and selectivity for GPR120, making it a candidate for further development as a therapeutic agent for metabolic disorders .
Properties
Molecular Formula |
C20H14N2O3S |
---|---|
Molecular Weight |
362.4 |
IUPAC Name |
2-(3-Ethynyl-5-(3-pyridyloxy)phenyl)-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C20H14N2O3S/c1-2-15-10-17(12-19(11-15)25-18-7-5-9-21-13-18)22-14-16-6-3-4-8-20(16)26(22,23)24/h1,3-13H,14H2 |
InChI Key |
XIOGALHZYZVCEI-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(N(CC2=CC=CC=C23)S3(=O)=O)=CC(OC4=CC=CN=C4)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ13581837; AZ-13581837; AZ 13581837 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.